molecular formula C8H10F3NO2 B13722262 Methyl 2-(trifluoromethyl)-1,2,3,6-tetrahydropyridine-2-carboxylate

Methyl 2-(trifluoromethyl)-1,2,3,6-tetrahydropyridine-2-carboxylate

Cat. No.: B13722262
M. Wt: 209.17 g/mol
InChI Key: GZJSBQOOJDRRHV-UHFFFAOYSA-N
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Description

Methyl 2-(trifluoromethyl)-1,2,3,6-tetrahydropyridine-2-carboxylate is an organic compound that features a trifluoromethyl group attached to a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator.

Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(trifluoromethyl)-1,2,3,6-tetrahydropyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-(trifluoromethyl)-1,2,3,6-tetrahydropyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2-(trifluoromethyl)-1,2,3,6-tetrahydropyridine-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This can lead to alterations in protein structure and function, ultimately affecting biochemical pathways .

Comparison with Similar Compounds

  • Methyl 2-(trifluoromethyl)pyridine-3-carboxylate
  • Methyl 2-(trifluoromethyl)benzoate
  • Methyl 2-(trifluoromethyl)phenylacetate

Comparison: Methyl 2-(trifluoromethyl)-1,2,3,6-tetrahydropyridine-2-carboxylate is unique due to its tetrahydropyridine ring structure, which imparts distinct chemical and physical properties compared to other trifluoromethyl-substituted compounds. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles .

Properties

Molecular Formula

C8H10F3NO2

Molecular Weight

209.17 g/mol

IUPAC Name

methyl 6-(trifluoromethyl)-2,5-dihydro-1H-pyridine-6-carboxylate

InChI

InChI=1S/C8H10F3NO2/c1-14-6(13)7(8(9,10)11)4-2-3-5-12-7/h2-3,12H,4-5H2,1H3

InChI Key

GZJSBQOOJDRRHV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC=CCN1)C(F)(F)F

Origin of Product

United States

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